REACTION_CXSMILES
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[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]#[C:4][C:5]1[S:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][CH:6]=1.[Li]CCCC.[Br:20]C(F)(F)C(Br)(F)F>C1COCC1>[Br:20][C:7]1[CH:6]=[C:5]([C:4]#[C:3][C:2]([CH3:14])([CH3:13])[CH3:1])[S:9][C:8]=1[C:10]([OH:12])=[O:11]
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Name
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|
Quantity
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6.5 g
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Type
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reactant
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Smiles
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CC(C#CC1=CC=C(S1)C(=O)O)(C)C
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Name
|
|
Quantity
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44.9 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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16.2 g
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Type
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reactant
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Smiles
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BrC(C(F)(F)Br)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
the resulting solution was stirred at −78° C. for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to room temperature over 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The reaction was quenched by addition of sat. aq. NH4Cl solution
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was continued to the next step with no further purification
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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BrC1=C(SC(=C1)C#CC(C)(C)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |